m-PEG3-OH

Beschreibung

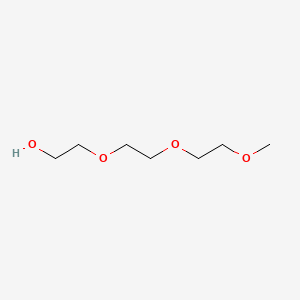

Triethylene glycol monomethyl ether is a hydroxypolyether that is the monomethyl ether derivative of triethylene glycol. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is functionally related to a triethylene glycol.

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...PEG-3 Methyl Ether...

Triethylene glycol monomethyl ether has been reported in Euglena gracilis with data available.

Eigenschaften

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-9-4-5-11-7-6-10-3-2-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGLQAWTXXGVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Record name | TRIETHYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026912 | |

| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylene glycol methyl ether is a colorless odorless liquid. (USCG, 1999), Liquid, Colorless liquid; [HSDB] Odorless; [CAMEO], COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | TRIETHYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol monomethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

246 °C, 249 °C | |

| Record name | TRIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 230 °F (USCG, 1999), 245 °F (118 °C) (OPEN CUP), 114.4 °C c.c. | |

| Record name | TRIETHYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, miscible, Soluble in water, Solubility in heptane = 1.5 wt%, completely soluble in acetone, benzene, ethyl ether, methanol, and carbon tetrachloride at 25 °C., Solubility in water: miscible | |

| Record name | TRIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.026 (USCG, 1999) - Denser than water; will sink, 1.0494, Relative density (water = 1): 1.05 | |

| Record name | TRIETHYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.7 | |

| Record name | 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0035 [mmHg], lb/gal = 8.80 at 25 °C. VP: <0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10 | |

| Record name | Triethylene glycol monomethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

112-35-6 | |

| Record name | TRIETHYLENE GLYCOL METHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol monomethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol monomethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxytriglycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(2-methoxyethoxy)ethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN0P4Q4I16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethylene Glycol Monomethyl Ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Freezing point: -44 °C, -44 °C | |

| Record name | TRIETHYLENE GLYCOL MONOMETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1001 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG3-OH: Structure, Properties, and Applications

Introduction

m-PEG3-OH, chemically known as 2-(2-(2-methoxyethoxy)ethoxy)ethanol, is a monodisperse, short-chain polyethylene (B3416737) glycol (PEG) derivative.[1][2] It consists of a triethylene glycol backbone with one terminal hydroxyl (-OH) group and the other capped with a methoxy (B1213986) (-OCH3) group.[3][4] This structure provides a unique combination of hydrophilicity, biocompatibility, and a reactive handle for chemical modification.[5][6] Consequently, this compound is a crucial building block and linker molecule in biomedical research and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of therapeutic molecules.[7][8] This guide provides a comprehensive overview of its structure, physicochemical properties, and key applications, complete with experimental protocols and workflow diagrams.

Chemical Structure and Identity

The fundamental structure of this compound features a chain of three repeating ethylene (B1197577) glycol units, providing flexibility and water solubility. One end of the chain is terminated by a stable methoxy group, which prevents unwanted reactivity, while the other end possesses a primary alcohol (hydroxyl group) that serves as a versatile point for chemical conjugation.[4][5]

-

IUPAC Name: 2-[2-(2-methoxyethoxy)ethoxy]ethanol[2]

-

Synonyms: Triethylene glycol monomethyl ether, Methyl triethylene glycol, Methoxytriglycol[2][4][9][10]

Physicochemical and Technical Properties

The properties of this compound make it a highly valuable reagent in bioconjugation and drug delivery applications. Its liquid form at room temperature, high water solubility, and defined chain length are key advantages. A summary of its quantitative data is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 164.20 g/mol | [7][11][12][13] |

| Appearance | Colorless to light yellow liquid | [4][7][12] |

| Density | 1.0 - 1.0494 g/cm³ at 25 °C | [7][10][11] |

| Boiling Point | 233.9 ± 20.0 °C at 760 mmHg | [11] |

| Melting Point | -44 to -45 °C | [4][11] |

| Flash Point | 95.3 ± 21.8 °C | [11] |

| Refractive Index | 1.427 - 1.439 at 20 °C | [4][11] |

| Solubility | Soluble in water, DMSO, DCM, DMF, and most organic solvents | [3][6][7][14] |

| Purity | ≥95% - 99.86% (Commercial Grades) | [9][12][13] |

| Storage Conditions | Store at -20°C for long-term (years); 4°C for short-term | [7][12] |

Applications in Drug Development: PROTAC Linkers

A primary application of this compound is as a foundational piece for constructing linkers used in Proteolysis Targeting Chimeras (PROTACs).[7][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]

The linker component, for which this compound is a precursor, is critical for a PROTAC's efficacy. It influences:

-

Optimal Spacing: The linker's length and flexibility, provided by the PEG chain, are crucial for the successful formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]

-

Solubility and Pharmacokinetics: The inherent hydrophilicity of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5][8] This can significantly improve the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8]

The terminal hydroxyl group of this compound is not typically used for direct conjugation in this context. Instead, it is first "activated"—often by converting it into a better leaving group like a mesylate (OMs), tosylate (OTs), or by functionalizing it with a carboxylic acid or amine—to facilitate robust covalent bond formation with the E3 ligase ligand or the target protein ligand.[1][15]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The diagram below illustrates the catalytic mechanism by which a PROTAC molecule, featuring a linker derived from a precursor like this compound, induces the degradation of a target Protein of Interest (POI).

Experimental Protocol: Activation of this compound via Mesylation

To be used as a linker, the terminal hydroxyl group of this compound is often converted into a mesylate (m-PEG3-OMs), which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1] The following protocol details this critical activation step.

Objective: To synthesize 2-[2-(2-methoxyethoxy)ethoxy]ethyl methanesulfonate (B1217627) (m-PEG3-OMs) from this compound.

Materials:

-

This compound (1 equivalent)

-

Methanesulfonyl chloride (MsCl, 2.1 eq.)[1]

-

Triethylamine (B128534) (Et₃N, 1.33 eq.)[1]

-

Anhydrous Dichloromethane (CH₂Cl₂)[1]

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Oven-dried round-bottom flask and standard laboratory glassware

-

Magnetic stirrer and stirring bar

-

Ice-salt bath

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 eq.) in anhydrous dichloromethane.[1]

-

Addition of Base: Add triethylamine (1.33 eq.) to the solution.[1]

-

Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.[1]

-

Addition of Mesylating Agent: While stirring, slowly add methanesulfonyl chloride (2.1 eq.) to the cooled solution.[1]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.[1]

-

Work-up: Quench the reaction by adding deionized water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with deionized water (3x) and then with brine (3x).[1]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.[1]

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel.[1]

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of m-PEG3-OMs from this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Triethylene glycol monomethyl ether | C7H16O4 | CID 8178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. creativepegworks.com [creativepegworks.com]

- 4. TRIETHYLENE GLYCOL MONOMETHYL ETHER | 112-35-6 [chemicalbook.com]

- 5. m-PEG3-(CH2)3-alcohol | CAS: 100688-48-0 | AxisPharm [axispharm.com]

- 6. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. mPEG3-OH | CAS:112-35-6 | Biopharma PEG [biochempeg.com]

- 10. chembk.com [chembk.com]

- 11. This compound | CAS#:112-35-6 | Chemsrc [chemsrc.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. chemscene.com [chemscene.com]

- 14. METHOXYTRIGLYCOL - Ataman Kimya [atamanchemicals.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to m-PEG3-OH: Chemical Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol, commonly known as m-PEG3-OH. It details its chemical and physical properties, provides illustrative experimental protocols for its derivatization, and discusses its critical role as a linker in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and IUPAC Nomenclature

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that is widely utilized in biomedical research and drug development. Its structure, featuring a terminal hydroxyl group and a methoxy (B1213986) cap, makes it an ideal hydrophilic spacer for conjugating molecules.

IUPAC Name: 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol[1]

Synonyms: Triethylene glycol monomethyl ether, m-PEG3-alcohol[1][2]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and characterization.

| Property | Value |

| CAS Number | 112-35-6[1][2][3] |

| Molecular Formula | C7H16O4[1][3] |

| Molecular Weight | 164.20 g/mol [1][3] |

| Appearance | Colorless to light yellow liquid |

| Density | 1.0 ± 0.1 g/cm³[1] |

| Boiling Point | 233.9 ± 20.0 °C at 760 mmHg[1] |

| Melting Point | -44 °C[1] |

| Flash Point | 95.3 ± 21.8 °C[1] |

| Solubility | Soluble in water and most organic solvents |

| LogP | -1.51[1] |

| Refractive Index | 1.427[1] |

Role in PROTAC-Mediated Protein Degradation

This compound is a foundational building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound derivative, after functionalization, serves as the linker connecting the target protein ligand to the E3 ligase ligand. The linker's length, flexibility, and hydrophilicity, imparted by the PEG chain, are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[4][5]

Experimental Protocols

The terminal hydroxyl group of this compound is readily derivatized for subsequent conjugation reactions. A common and critical activation step is its conversion to a mesylate (m-PEG3-OMs), which is an excellent leaving group for nucleophilic substitution.

Synthesis of m-PEG3-Mesylate (m-PEG3-OMs) from this compound

This protocol details the mesylation of this compound.

Materials:

-

This compound (1 equivalent)

-

Anhydrous Dichloromethane (B109758) (CH2Cl2)

-

Triethylamine (B128534) (Et3N) (1.33 equivalents)[6]

-

Methanesulfonyl chloride (MsCl) (2.1 equivalents)[6]

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous dichloromethane.[6]

-

Addition of Base: Add triethylamine to the solution.[6]

-

Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.[6]

-

Addition of Mesylating Agent: Slowly add methanesulfonyl chloride to the cooled solution while stirring.[6]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.[6]

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).[6]

-

Washing: Combine the organic layers and wash with brine (3x).[6]

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-PEG3-OMs product.[6]

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.[6]

Characterization of m-PEG3 Derivatives

The identity and purity of synthesized m-PEG3 derivatives should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum should be analyzed to confirm the presence of characteristic signals for the methoxy group, the ethylene (B1197577) glycol protons, and the protons adjacent to the newly introduced functional group (e.g., the methyl group of the mesylate).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary structural information, showing distinct signals for each carbon atom in the molecule.

-

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the final product.

The successful synthesis and purification of this compound derivatives are crucial for their application in constructing well-defined and effective therapeutic agents. The protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

In-Depth Technical Guide to the Safety of Triethylene Glycol Monomethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of triethylene glycol monomethyl ether (TGME), also known as methyltriglycol. The information herein is compiled from safety data sheets, toxicological studies, and environmental fate reports to support a thorough risk assessment for its use in research and development settings.

Chemical and Physical Properties

Triethylene glycol monomethyl ether is a colorless liquid with a mild odor. It is miscible with water and many organic solvents, making it a versatile solvent and intermediate in various applications.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Triethylene Glycol Monomethyl Ether

| Property | Value | Reference |

| CAS Number | 112-35-6 | [1] |

| Molecular Formula | C₇H₁₆O₄ | [1] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 249 °C | [3] |

| Melting Point | -44 °C | |

| Flash Point | 118 °C | [3] |

| Density | 1.026 g/mL at 25 °C | [2] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [2] |

| Water Solubility | Miscible | [4] |

| log Kow (Octanol-Water Partition Coefficient) | -1.46 (calculated) |

Toxicological Profile

The toxicological profile of triethylene glycol monomethyl ether indicates a low potential for acute toxicity. The primary toxicological concern associated with some glycol ethers is reproductive and developmental toxicity, which is mediated by their metabolism to alkoxyacetic acids.[5] However, for higher-order glycol ethers like TGME, this metabolic conversion is less efficient, leading to attenuated toxicity compared to shorter-chain counterparts like ethylene (B1197577) glycol monomethyl ether (EGME).[5]

Acute Toxicity

Triethylene glycol monomethyl ether exhibits low acute toxicity via oral and dermal routes of exposure.

Table 2: Acute Toxicity of Triethylene Glycol Monomethyl Ether

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 10,500 mg/kg | [4] |

| LD₅₀ | Rat | Oral | 11,300 mg/kg | [3] |

| LD₅₀ | Rabbit | Dermal | 7,100 mg/kg | [4] |

Irritation and Sensitization

The substance is not considered to be a significant skin irritant upon acute exposure, though prolonged or repeated contact may cause mild irritation.[6] Eye contact may cause transient discomfort and irritation.[7] There is no evidence to suggest that triethylene glycol monomethyl ether is a skin sensitizer.[6]

Table 3: Irritation and Sensitization Data

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Not irritating (based on animal models) | [7][8] |

| Eye Irritation | Rabbit | May cause transient discomfort and mild irritation | [7][8] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [6] |

Repeated Dose Toxicity

Subchronic oral exposure studies in rats have been conducted to evaluate the effects of repeated dosing.

Table 4: Repeated Dose Toxicity of Triethylene Glycol Monomethyl Ether

| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| 90 Days | Rat | Oral | 400 mg/kg/day | 1,200 mg/kg/day | Changes in relative liver weight | [4] |

Mutagenicity and Carcinogenicity

The majority of mutagenicity tests on glycol ethers have indicated no genotoxic activity.[9] While some in vitro tests for certain glycol ethers have shown clastogenic action, these effects were not confirmed in in vivo mammalian test systems.[9] There is no evidence to suggest that triethylene glycol monomethyl ether is carcinogenic.[4]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of triethylene glycol monomethyl ether is considered to be low. This is attributed to the reduced metabolic conversion to the toxic alkoxyacetic acid metabolite.[5] While some studies on related, shorter-chain glycol ethers have shown adverse reproductive and developmental effects, these are not expected to be significant for TGME at relevant exposure levels.[5][10]

Mechanism of Toxicity: The Role of Metabolism

The toxicity of many glycol ethers is intrinsically linked to their metabolism. The primary pathway involves a two-step oxidation process.

The initial step, mediated by alcohol dehydrogenase (ADH), converts the glycol ether to its corresponding aldehyde.[5] Subsequently, aldehyde dehydrogenase (ALDH) oxidizes the aldehyde to an alkoxyacetic acid.[5] It is this acidic metabolite that is primarily responsible for the reproductive and developmental toxicity observed with some glycol ethers.[5] For triethylene glycol monomethyl ether, the efficiency of this conversion is significantly lower than for shorter-chain glycol ethers, resulting in a more favorable safety profile.

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

Methodology:

-

Animal Selection and Acclimatization: Healthy, young adult rodents (typically rats) are acclimatized to the laboratory conditions for at least five days.[1]

-

Dose Groups: Animals are randomly assigned to control and at least three dose groups. The highest dose is chosen to induce toxic effects but not death, while the lowest dose should not produce any evidence of toxicity.[1]

-

Administration: The test substance is administered orally, typically by gavage, on a daily basis for 90 days.[1]

-

Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food/water consumption are recorded weekly.[1]

-

Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis.[1]

-

Pathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organs and tissues are collected, weighed, and examined microscopically.[1]

Environmental Fate and Ecotoxicity

Triethylene glycol monomethyl ether is not expected to persist in the environment. It is readily biodegradable and has a low potential for bioaccumulation.

Environmental Fate

Table 5: Environmental Fate of Triethylene Glycol Monomethyl Ether

| Parameter | Value | Interpretation | Reference |

| Biodegradation | 93.5% in 10 days (OECD 301B) | Readily biodegradable | |

| Soil Adsorption Coefficient (Koc) | 10 (estimated) | Very high mobility in soil | |

| Bioaccumulation Potential | Low | Not expected to bioaccumulate |

Ecotoxicity

The substance exhibits low toxicity to aquatic organisms.

Table 6: Aquatic Toxicity of Triethylene Glycol Monomethyl Ether

| Species | Endpoint | Duration | Value | Reference |

| Desmodesmus subspicatus (green algae) | ErC₅₀ | 72 hours | > 500 mg/L | |

| Daphnia magna (water flea) | EC₅₀ | 48 hours | > 4.5 mg/L | [7] |

| Pimephales promelas (fathead minnow) | LC₅₀ | 96 hours | 59,900 - 77,400 ppm (for Triethylene Glycol) | [8] |

| Cyprinodon variegatus (sheepshead minnow) | LC₅₀ | 96 hours | 48,000 ppm (for Triethylene Glycol) | [8] |

Occupational Exposure and Safety Precautions

Currently, there are no specific Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) for triethylene glycol monomethyl ether.

Standard laboratory safety practices should be followed when handling this chemical. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. In case of skin or eye contact, the affected area should be flushed with plenty of water.[4]

Conclusion

Triethylene glycol monomethyl ether possesses a low order of acute toxicity and is not considered to be a significant skin or eye irritant under normal handling conditions. The potential for reproductive and developmental toxicity, a known concern for some shorter-chain glycol ethers, is significantly attenuated in TGME due to its metabolic profile. It is readily biodegradable and exhibits low toxicity to aquatic organisms. Adherence to standard chemical hygiene practices is sufficient for the safe handling of this compound in a research and development setting.

References

- 1. ask-force.org [ask-force.org]

- 2. env.go.jp [env.go.jp]

- 3. oecd.org [oecd.org]

- 4. Triethylene glycol HO(CH2CH2O)3H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ENVIRONMENTAL [oasis-lmc.org]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ecetoc.org [ecetoc.org]

- 10. cerc.usgs.gov [cerc.usgs.gov]

A Comprehensive Technical Guide to m-PEG3-OH for Advanced Research Applications

For Immediate Release: A Detailed Technical Overview of m-PEG3-OH for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core physicochemical properties, applications, and experimental protocols related to this compound (Monodisperse methoxy(triethylene glycol)). This molecule is a cornerstone in modern bioconjugation, nanotechnology, and therapeutic development, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).

Core Physicochemical Properties of this compound

This compound, also known as Triethylene glycol monomethyl ether, is a hydrophilic linker of precise length, a feature critical for the controlled design of complex molecular architectures. Its properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₆O₄ | [1][2][3][4] |

| Molecular Weight | 164.20 g/mol | [1][2][4] |

| CAS Number | 112-35-6 | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [4][5] |

| Density | ~1.0 g/cm³ | [3] |

| Boiling Point | 233.9 ± 20.0 °C at 760 mmHg | [3] |

| Melting Point | -44 °C | [3] |

| Solubility | Soluble in water and DMSO (≥ 100 mg/mL) | [4][5] |

| Purity | ≥95% | [1][2] |

| Storage Conditions | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |

Applications in Research and Drug Development

This compound and its derivatives are instrumental in a variety of advanced applications:

-

PROTAC Linkers: The defined length and hydrophilic nature of the PEG3 spacer make it an ideal component in the design of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4] The linker's characteristics are crucial for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Bioconjugation: The terminal hydroxyl group of this compound can be readily functionalized into other reactive groups, such as mesylates (OMs), to facilitate the covalent attachment (PEGylation) of the molecule to proteins, peptides, or other biomolecules. This process can enhance solubility, improve pharmacokinetic profiles, and reduce the immunogenicity of therapeutic proteins.

-

Nanoparticle Surface Modification: PEGylation of nanoparticles is a widely used strategy to improve their stability, reduce non-specific protein adsorption (biofouling), and prolong circulation times in vivo.[6] this compound serves as a fundamental building block for creating functionalized PEG chains for nanoparticle surface modification.[7]

Experimental Protocol: Protein Bioconjugation with a m-PEG3-Derivative

This protocol outlines a general procedure for the bioconjugation of a protein using a mesylated derivative of this compound (m-PEG3-OMs). The principle involves a nucleophilic substitution reaction where a primary amine (e.g., from a lysine (B10760008) residue on the protein) displaces the mesylate group, forming a stable secondary amine linkage.

Materials:

-

m-PEG3-OMs (stored desiccated at -20°C)

-

Protein of Interest (POI) in an amine-free buffer (e.g., 100 mM Sodium Phosphate or Sodium Borate buffer, pH 7.5-8.5)

-

Quenching Solution (1 M Tris-HCl or 1 M Glycine, pH 8.0)

-

Purification System (e.g., Size Exclusion Chromatography - SEC)

-

General laboratory equipment (pipettes, reaction vials, mixer)

Procedure:

-

Preparation of Solutions:

-

Prepare the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.

-

Immediately before use, dissolve the m-PEG3-OMs in the reaction buffer to the desired stock concentration. It is critical to prepare this solution fresh to prevent hydrolysis of the mesylate group.

-

-

Bioconjugation Reaction:

-

In a reaction vial, add the protein solution.

-

Initiate the reaction by adding the freshly prepared m-PEG3-OMs solution to the protein solution. A starting molar ratio of 10:1 (PEG to protein) is recommended.

-

Mix gently and incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Reaction Quenching:

-

To stop the reaction, add the quenching solution to the reaction mixture. This will react with any unreacted m-PEG3-OMs.

-

-

Purification of the PEGylated Protein:

-

Purify the conjugate using a suitable chromatography method, such as SEC, to separate the PEGylated protein from unreacted reagents and byproducts.

-

-

Characterization:

-

Analyze the purified conjugate using SDS-PAGE to observe the increase in apparent molecular weight.

-

Confirm the degree of PEGylation using Mass Spectrometry (MALDI-TOF or ESI-MS).

-

Perform a relevant bioassay to ensure the functional integrity of the PEGylated protein.

-

Visualizing Experimental Workflows

The following diagrams illustrate key processes involving PEG linkers in drug development and bioconjugation.

Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent protein degradation.

Caption: General experimental workflow for the bioconjugation of a protein with a m-PEG3-derivative.

References

- 1. chemscene.com [chemscene.com]

- 2. mPEG3-OH | CAS:112-35-6 | Biopharma PEG [biochempeg.com]

- 3. This compound | CAS#:112-35-6 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TRIETHYLENE GLYCOL MONOMETHYL ETHER | 112-35-6 [chemicalbook.com]

- 6. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]

- 7. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Physical Properties of m-PEG3-OH Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the m-PEG3-OH linker (CAS No: 112-35-6), a valuable tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is critical for its effective application in research and pharmaceutical development.

Core Physical and Chemical Properties

The this compound linker, also known as 2-(2-(2-methoxyethoxy)ethoxy)ethanol or triethylene glycol monomethyl ether, is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative. Its hydrophilic nature enhances the solubility and pharmacokinetic properties of conjugated molecules.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value |

| Molecular Formula | C₇H₁₆O₄ |

| Molecular Weight | 164.20 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

| Density | 1.026 g/mL at 25 °C[2], 1.0494 g/cm³[1] |

| Boiling Point | 233.9 ± 20.0 °C at 760 mmHg[3], 122 °C at 10 mmHg[2] |

| Melting Point | -44 °C[3], -45 °C[2] |

| Flash Point | 95.3 ± 21.8 °C[3], >230 °F (>110 °C)[2] |

| Refractive Index | 1.427[3], n20/D 1.439[2] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[1][4] and water[2] |

| LogP | -1.51[3], -1.12 at 20 °C[2] |

| Vapor Pressure | <0.01 mmHg at 20 °C[2] |

| Topological Polar Surface Area (TPSA) | 47.92 Ų[5][3] |

Experimental Protocols for Property Determination

The following are detailed methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Density

The density of a liquid can be determined using a pycnometer or a calibrated volumetric flask.

-

Objective: To accurately measure the mass per unit volume of this compound.

-

Materials:

-

Pycnometer or a class A volumetric flask (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath

-

This compound sample

-

Deionized water for calibration

-

-

Procedure:

-

Clean and dry the pycnometer/volumetric flask thoroughly.

-

Weigh the empty, dry flask on the analytical balance and record the mass (m₁).

-

Fill the flask with deionized water up to the calibration mark.

-

Place the flask in a temperature-controlled water bath set to a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are present.

-

Dry the exterior of the flask and weigh it. Record the mass (m₂).

-

Empty and thoroughly dry the flask.

-

Fill the flask with the this compound sample up to the calibration mark.

-

Repeat steps 4-6 and record the mass of the flask with the sample (m₃).

-

-

Calculation:

-

Volume of the flask (V) = (m₂ - m₁) / ρ_water (where ρ_water is the density of water at the experimental temperature).

-

Density of this compound (ρ_sample) = (m₃ - m₁) / V.

-

Determination of Boiling Point

The boiling point can be determined by simple distillation or using a micro boiling point apparatus.

-

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

-

Materials:

-

Distillation flask

-

Condenser

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

-

This compound sample

-

-

Procedure (Simple Distillation):

-

Place a small volume of this compound (e.g., 5-10 mL) and a few boiling chips into the distillation flask.

-

Set up the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the flask leading to the condenser.

-

Gently heat the flask.

-

Record the temperature when the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.

-

Record the atmospheric pressure.

-

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent.[6][7][8][9][10]

-

Objective: To determine the saturation concentration of this compound in a specific solvent (e.g., water, DMSO).

-

Materials:

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

This compound sample and the chosen solvent

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a glass vial.

-

Seal the vial and place it in a shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand at the same temperature to let undissolved material settle.

-

Centrifuge the sample to separate the saturated solution from the excess solute.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with the solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids.[2][11][12]

-

Objective: To measure the extent to which light is bent when passing through this compound.

-

Materials:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium D line at 589 nm)

-

This compound sample

-

Soft lens paper and a suitable solvent (e.g., ethanol (B145695) or acetone) for cleaning

-

-

Procedure:

-

Turn on the refractometer and the light source. Allow the instrument to warm up.

-

Set the circulating water bath to the desired temperature (e.g., 20 °C) and allow the prisms of the refractometer to equilibrate.

-

Clean the surfaces of the measuring and illuminating prisms with a suitable solvent and soft lens paper.

-

Apply a few drops of the this compound sample onto the surface of the measuring prism.

-

Close the prisms gently.

-

Look through the eyepiece and adjust the handwheel until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If a colored fringe appears at the boundary, adjust the compensator to eliminate it.

-

Read the refractive index value from the instrument's scale.

-

Visualizing the Characterization Workflow

The following diagram illustrates a logical workflow for the physical property characterization of a chemical substance like this compound.

Caption: Logical workflow for the physical characterization of this compound.

References

- 1. filab.fr [filab.fr]

- 2. home.uni-leipzig.de [home.uni-leipzig.de]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. pubs.aip.org [pubs.aip.org]

- 5. oecd.org [oecd.org]

- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. bioassaysys.com [bioassaysys.com]

- 11. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 12. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to CAS Number 112-35-6: Triethylene Glycol Monomethyl Ether (TGME)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monomethyl ether (TGME), identified by CAS number 112-35-6, is a high-production-volume chemical with a wide range of applications in industrial and commercial products.[1] This document provides a comprehensive technical overview of TGME, including its chemical and physical properties, synthesis, applications, and detailed toxicological information. The content is intended to serve as a vital resource for professionals in research, development, and safety assessment.

Chemical and Physical Properties

TGME is a colorless, odorless, and hygroscopic liquid.[2] It is completely soluble in water and possesses a low volatility.[1][2] Its chemical structure features a triethylene glycol backbone with a terminal methyl ether group, which imparts its characteristic solvent properties.

Table 1: Physical and Chemical Properties of Triethylene Glycol Monomethyl Ether

| Property | Value | Reference(s) |

| CAS Number | 112-35-6 | [1][2][3][4][5] |

| Molecular Formula | C7H16O4 | [1][2][3][4][5] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| Appearance | Colorless liquid | [2][5] |

| Odor | Odorless | [2] |

| Boiling Point | 249.2 °C | [1] |

| Melting Point | -44 °C | [1] |

| Density | 1.04 g/cm³ at 20 °C | [3] |

| Vapor Pressure | <0.1 hPa at 20 °C | [3] |

| Flash Point | 133 °C | [3] |

| Autoignition Temperature | 210 °C | [3] |

| Water Solubility | Completely miscible | [1][5] |

| log Kow (octanol/water partition coefficient) | -1.46 (calculated) | [1] |

Synthesis

Industrially, Triethylene glycol monomethyl ether is primarily produced as a by-product in the reaction of methanol (B129727) and ethylene (B1197577) oxide, which yields a mixture of mono-, di-, tri-, and higher ethylene glycol monomethyl ethers.[1]

A general laboratory synthesis can be achieved via the Williamson ether synthesis. The following is a representative protocol.

Experimental Protocol: Laboratory Synthesis of Triethylene Glycol Monomethyl Ether

Objective: To synthesize Triethylene glycol monomethyl ether from triethylene glycol and a methylating agent.

Materials:

-

Triethylene glycol

-

Sodium hydride (NaH) or other suitable base

-

Methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Distilled water

-

Diethyl ether

-

Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Stirring and heating apparatus

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

-

Slowly add a solution of triethylene glycol in anhydrous THF to the sodium hydride suspension via the dropping funnel. The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete and hydrogen evolution has ceased, stir the resulting alkoxide solution at room temperature for an additional 30-60 minutes to ensure complete reaction.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the methylating agent (e.g., methyl iodide) dropwise to the cooled alkoxide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete methylation.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to remove the solvent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure Triethylene glycol monomethyl ether.

Diagram 1: Synthesis Workflow

Applications

TGME's excellent solvency and compatibility with a wide range of substances make it a versatile component in numerous formulations.[2]

-

Solvent: It is widely used as a solvent in paints, coatings, cleaning products, and printing inks.[2][6]

-

Hydraulic and Brake Fluids: TGME is a key component in the formulation of automotive hydraulic and brake fluids.[6]

-

Chemical Intermediate: It serves as a reagent in the synthesis of other chemical compounds, such as glycidyl (B131873) triazolyl polymers.[4]

-

Personal Care Products: Due to its humectant properties, it is used in some personal care products to retain moisture.[2]

-

Other Applications: It also finds use as a plasticizer, wetting agent, and in deicing agents.[6]

Analytical Methodology

Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective method for the identification and quantification of TGME in various matrices.

Experimental Protocol: GC-MS Analysis of Triethylene Glycol Monomethyl Ether

Objective: To identify and quantify TGME in a liquid sample.

Instrumentation and Materials:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

A suitable capillary column (e.g., a mid-polarity phase like a 624-type or a specific column for glycol ether analysis)

-

Helium carrier gas

-

Syringes for sample injection

-

Standard laboratory glassware

-

TGME analytical standard

-

A suitable solvent for sample dilution (e.g., dichloromethane (B109758) or methanol)

GC-MS Conditions (Example):

-

Column: Rxi-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (split or splitless, depending on concentration)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-350

Procedure:

-

Standard Preparation: Prepare a series of calibration standards by accurately weighing and dissolving the TGME analytical standard in the chosen solvent to cover the expected concentration range in the samples.

-

Sample Preparation: Dilute the liquid sample containing TGME with the solvent to bring the concentration within the calibration range. If the sample is complex, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

-

GC-MS Analysis:

-

Inject the prepared standards and samples into the GC-MS system.

-

Acquire the data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification if higher sensitivity is required.

-

-

Data Analysis:

-

Identify TGME in the sample chromatograms by comparing the retention time and mass spectrum with that of the analytical standard.

-

Construct a calibration curve by plotting the peak area of TGME against the concentration for the standards.

-

Quantify the amount of TGME in the samples by interpolating their peak areas on the calibration curve.

-

Diagram 2: Analytical Workflow

Toxicological Profile

TGME exhibits low acute toxicity. However, as with any chemical, appropriate safety precautions should be observed.

Table 2: Acute Toxicity Data for Triethylene Glycol Monomethyl Ether

| Route of Exposure | Species | Test | Result | Reference(s) |

| Oral | Rat | LD50 | 11,800 mg/kg | [1] |

| Dermal | Rabbit | LD50 | 7,400 mg/kg | [1] |

| Inhalation | Rat | 8-hour exposure to concentrated vapor | No mortality | [1] |

Experimental Protocols for Toxicological Assessment

The following are summaries of standard OECD guidelines for toxicological testing, which are applicable to TGME.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

Principle: This method involves a stepwise procedure with the use of a minimum number of animals. A single dose is administered orally to a group of animals. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step. Procedure:

-

Healthy, young adult rats are used.

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

-

Necropsy of all animals is performed at the end of the study.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

Principle: This test assesses the potential of a substance to cause skin irritation or corrosion. Procedure:

-

A single dose of the test substance is applied to the shaved skin of an albino rabbit.

-

The treated area is covered with a gauze patch for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.

-

The severity of the skin reactions is scored.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

Principle: This guideline evaluates the potential of a substance to cause eye irritation or corrosion. Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Ocular lesions (corneal opacity, iritis, conjunctival redness and chemosis) are scored to assess the degree of irritation.

Safety and Handling

While TGME has low acute toxicity, appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling the substance.[7] Work should be conducted in a well-ventilated area.[7] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][7]

Conclusion

Triethylene glycol monomethyl ether (CAS No. 112-35-6) is a versatile solvent and chemical intermediate with a well-characterized profile of physical, chemical, and toxicological properties. This guide provides essential technical information and standardized experimental protocols to support its safe and effective use in research and development. Adherence to appropriate safety and handling procedures is crucial when working with this or any chemical substance.

References

- 1. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 4. scribd.com [scribd.com]

- 5. oecd.org [oecd.org]

- 6. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 7. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

A Comprehensive Technical Guide to the Solubility of m-PEG3-OH in Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a thorough understanding of the solubility characteristics of m-PEG3-OH (Methoxy-triethylene glycol). A clear grasp of its solubility is essential for its effective use in various applications, including as a linker in Proteolysis Targeting Chimeras (PROTACs), in bioconjugation, and as a component in drug delivery systems.

Core Physicochemical Properties of this compound

This compound, with the chemical formula C7H16O4 and a molecular weight of approximately 164.20 g/mol , is a colorless to light yellow liquid.[1] Its structure, featuring a short polyethylene (B3416737) glycol chain with a terminal hydroxyl group and a methoxy (B1213986) cap, imparts an amphiphilic character. This dual nature, combining a hydrophilic polyether backbone with a more lipophilic methyl ether terminus, governs its solubility across a wide spectrum of solvents.

Quantitative Solubility Data

Precise, comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively published. However, available data and the known behavior of short-chain PEG derivatives allow for the compilation of a reliable solubility profile. The following table summarizes the available quantitative and qualitative solubility information for this compound.

| Solvent | Solvent Type | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 mg/mL (609.01 mM) | Not Specified | Highly soluble, though saturation point is not specified.[1] The hygroscopic nature of DMSO can impact solubility.[1] |

| Water | Aqueous | Miscible | 20 | Completely miscible in all proportions due to the hydrophilic PEG chain.[2][3] |

| Methanol | Polar Protic | Completely Soluble | 25 | Expected to be miscible in all proportions, a common characteristic of short-chain PEGs in lower alcohols.[4] |

| Ethanol | Polar Protic | Soluble/Miscible | Not Specified | Expected to be miscible, similar to methanol.[5] |

| Acetone | Polar Aprotic | Completely Soluble | 25 | [4] |

| Benzene | Non-polar Aromatic | Completely Soluble | 25 | [4] |

| Carbon Tetrachloride | Non-polar | Completely Soluble | 25 | [4] |

| Diethyl Ether | Polar Ether | Completely Soluble | 25 | [4] |

| Heptane | Non-polar | 1.5 wt% | 25 | [4] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Not Specified | The organic character of the molecule allows for solubility.[5] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Not Specified | A common solvent for PEG derivatives.[5] |

Factors Influencing Solubility

The solubility of this compound is dictated by several key factors:

-

Solvent Polarity : The principle of "like dissolves like" is critical. The polar ether linkages and the terminal hydroxyl group of this compound favor strong interactions with polar solvents such as water, alcohols, and DMSO through hydrogen bonding.

-

Molecular Weight : As a short-chain PEG derivative, this compound generally exhibits broader solubility in organic solvents compared to its higher molecular weight counterparts. As the PEG chain length increases, solubility in both water and organic solvents tends to decrease.

-